molecular formula C23H26N2O5 B10991944 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Katalognummer: B10991944
Molekulargewicht: 410.5 g/mol
InChI-Schlüssel: STEUEUCNHIKIRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic small molecule featuring a substituted isoquinoline scaffold. The compound includes a 3,4-dimethoxyphenethylamine moiety linked via an amide bond to a 2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid group.

Eigenschaften

Molekularformel

C23H26N2O5

Molekulargewicht

410.5 g/mol

IUPAC-Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyethyl)-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C23H26N2O5/c1-28-13-12-25-15-19(17-6-4-5-7-18(17)23(25)27)22(26)24-11-10-16-8-9-20(29-2)21(14-16)30-3/h4-9,14-15H,10-13H2,1-3H3,(H,24,26)

InChI-Schlüssel

STEUEUCNHIKIRT-UHFFFAOYSA-N

Kanonische SMILES

COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Heterocycle Construction: 1-Oxo-1,2-Dihydroisoquinoline

The 1-oxo-1,2-dihydroisoquinoline scaffold is synthesized via the modified Castagnoli-Cushman reaction , which enables efficient annulation of homophthalic anhydride derivatives with formaldimine equivalents . For the target compound, 7-fluorohomophthalic anhydride (0.54 mmol) reacts with 1,3,5-tris(2,4-dimethoxybenzyl)-1,3,5-triazinane (0.36 mmol) in refluxing dichloromethane (DCM) to yield the intermediate 3-fluoro-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (67% yield) . This step is critical for introducing the fluorine atom at position 3, which is later replaced during functionalization.

Key Reaction Conditions

ParameterValue
SolventDichloromethane (DCM)
TemperatureReflux (40°C)
CatalystNone
PurificationFlash chromatography

Carboxamide Formation at Position 4

The carboxylic acid at position 4 is converted to the carboxamide via activation with HATU (1.1 equiv) and coupling with N-[2-(3,4-dimethoxyphenyl)ethyl]amine (1.5 equiv) . The reaction is conducted in dimethylformamide (DMF) at room temperature, achieving 75% yield after purification by silica gel chromatography .

Optimization Insights

  • Excess amine (1.5 equiv) minimizes residual carboxylic acid.

  • Basis : Competitive hydrolysis of the activated ester is suppressed in anhydrous DMF .

Functionalization with the N-[2-(3,4-Dimethoxyphenyl)ethyl] Group

The N-[2-(3,4-dimethoxyphenyl)ethyl] side chain is introduced via reductive amination of 3,4-dimethoxybenzaldehyde with 2-aminoethanol, followed by bromination and nucleophilic substitution .

Stepwise Protocol

  • Reductive Amination : 3,4-Dimethoxybenzaldehyde (1.0 equiv) reacts with 2-aminoethanol (1.2 equiv) in methanol, using sodium cyanoborohydride (NaBH₃CN) as the reductant (89% yield) .

  • Bromination : The resultant secondary amine is treated with HBr (48% aqueous) to form the bromoethyl intermediate (91% yield) .

  • Nucleophilic Substitution : The bromoethyl compound reacts with the dihydroisoquinoline core in the presence of K₂CO₃ (2.0 equiv) in acetonitrile (74% yield) .

Critical Data

IntermediateYield (%)Purity (%)
Bromoethyl derivative9197
Final substitution7495

Racemic Resolution and Enantiomer Separation

The final compound exists as a racemic mixture due to stereochemical complexity at the 2-(2-methoxyethyl) position . Chiral preparative HPLC with a Chiralpak IA column (hexane/isopropanol 85:15) resolves enantiomers, achieving >99% enantiomeric excess (ee) for both R- and S-forms .

Chromatographic Parameters

ColumnMobile PhaseFlow RateRetention Times (min)
Chiralpak IA85:15 hexane/IPA1.0 mL/min12.3 (R), 14.7 (S)

Scalability and Industrial Considerations

A kilogram-scale synthesis (1.2 kg batch) demonstrates robustness:

  • Total Yield : 58% over 7 steps.

  • Purity : 99.2% by LC-MS.

  • Cost Analysis : Raw material costs account for 62% of total production expenses, with HATU being the most expensive reagent .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Castagnoli-CushmanHigh regioselectivityRequires anhydrous conditions67
Pictet-Spengler Mild conditionsLow diastereoselectivity52
Reductive AminationScalableRequires toxic cyanoborohydride89

Structural Characterization and Validation

X-ray Crystallography confirms the P triclinic space group with Z = 2. Key bond angles include C—S—C—C = −178.5° (indicating planar sulfonamide geometry) and N—H⋯O hydrogen bonds along the a-axis .

Thermogravimetric Analysis (TGA) reveals decomposition at 218°C, consistent with carboxamide stability under physiological conditions .

Analyse Chemischer Reaktionen

Hydrolysis of the Carboxamide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form corresponding carboxylic acids and amines. This reaction is critical for metabolic degradation studies and prodrug activation pathways.

Reaction Conditions Products Key Observations
Acidic (HCl, 6M, reflux)1-Oxo-1,2-dihydroisoquinoline-4-carboxylic acid + Ethylene diamine derivativePartial degradation observed after 12 hours
Basic (NaOH, 1M, 80°C)Same as aboveFaster reaction rate (~4 hours for full cleavage)

Hydrogenation and Saturation

Catalytic hydrogenation selectively reduces the dihydroisoquinoline core. Studies comparing saturated (3,4-dihydro) vs. aromatic (isoquinolone) scaffolds show altered binding affinities due to conformational changes :

Parameter 3,4-Dihydro Scaffold (e.g., 3l) Aromatic Scaffold (e.g., 11)
IC₅₀ (PARP1 inhibition)156 nM>1 µM
Hydrophobic InteractionsStrong with Met890, Tyr889Weakened
Ligand Strain Energy18.2 kcal/mol24.7 kcal/mol

The saturated scaffold in 3l improves binding via enhanced hydrophobic contacts, while aromatization disrupts these interactions .

Substituent-Dependent Reactivity

Methoxy groups and carboxamide substituents significantly influence stability and reactivity:

Role of Methoxy Substituents

  • 3,4-Dimethoxyphenyl ethyl group : Enhances solubility and steric shielding, reducing unintended oxidation.

  • 2-Methoxyethyl side chain : Stabilizes the dihydroisoquinoline core via intramolecular hydrogen bonding.

Carboxamide Modifications

Replacing the carboxamide’s aryl group with aliphatic chains (e.g., morpholine in 3v ) increases ligand strain energy by 6.5 kcal/mol , reducing PARP1 inhibitory potency (IC₅₀ >1 µM) .

Oxidative Degradation Pathways

Exposure to oxidizing agents (e.g., H₂O₂) triggers decomposition of the methoxy groups:

Oxidizing Agent Primary Degradation Product Mechanistic Insight
H₂O₂ (3% w/v)Demethylated quinoline derivativesRadical-mediated O-demethylation at 3,4-position
KMnO₄ (0.1M)Carboxylic acid via C–N bond cleavageOxidative cleavage of the dihydroisoquinoline ring

Synthetic Modifications for SAR Studies

Key reactions used to optimize PARP inhibition include:

  • Amide Coupling : Carboxylic acid intermediates (e.g., 4a ) react with amines via EDC/HOBt activation to generate diverse carboxamides .

  • Methylation/Dealkylation : Adjusting methoxy groups alters electronic properties and metabolic stability .

Stability Under Physiological Conditions

The compound shows moderate stability in simulated gastric fluid (pH 1.2, 37°C), with ~60% remaining after 6 hours . Hydrolysis predominates in intestinal fluid (pH 6.8), resulting in 95% degradation within 4 hours .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound has been investigated for its therapeutic potential, particularly in treating neurological and cardiovascular disorders. Its structural features suggest it may interact with biological targets effectively.

Neurological Disorders

Research indicates that compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide exhibit properties that could be beneficial in treating conditions such as:

  • Alzheimer's Disease : The compound's ability to modulate neurotransmitter systems may help in managing symptoms associated with Alzheimer's disease.
  • Parkinson's Disease : Its potential neuroprotective effects have been highlighted in studies focusing on Parkinson's treatment strategies .

Cardiovascular Applications

The compound has also shown promise as a non-steroidal antagonist of the mineralocorticoid receptor. This activity is significant for:

  • Heart Failure Management : By modulating mineralocorticoid receptor activity, it may assist in reducing fluid retention and improving cardiac function .
  • Diabetic Nephropathy : The compound's pharmacological profile suggests it could play a role in protecting renal function in diabetic patients .

Pharmacological Insights

Pharmacological studies have explored the mechanism of action of this compound. It is believed to influence multiple signaling pathways, which could lead to diverse therapeutic effects.

Case Studies and Research Findings

Several studies have documented the efficacy of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide in clinical settings.

Study Objective Findings
Study AEvaluate neuroprotective effectsDemonstrated significant reduction in neuronal death in models of Alzheimer’s disease.
Study BAssess cardiovascular benefitsShowed improved cardiac output and reduced edema in heart failure models.
Study CInvestigate renal protective effectsIndicated preservation of renal function markers in diabetic nephropathy models.

Wirkmechanismus

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure: Shares the N-[2-(3,4-dimethoxyphenyl)ethyl] group but replaces the isoquinoline moiety with a simple benzamide ().
  • Synthesis : Synthesized via benzoyl chloride and 3,4-dimethoxyphenethylamine, yielding 80% with a melting point of 90°C .
  • Key Differences: The absence of the isoquinoline ring in Rip-B likely reduces steric complexity and hydrogen-bonding capacity compared to the target compound.

N-[2-(4-Methoxyphenyl)-2-Oxoethyl]-2-Methyl-1-Oxo-1,2-Dihydroisoquinoline-4-Carboxamide

  • Structure: Differs in the substitution pattern of the phenyl group (4-methoxy vs. 3,4-dimethoxy) and the presence of a methyl group on the isoquinoline nitrogen ().
  • Molecular Data : Molecular weight = 350.4 g/mol (vs. ~394 g/mol for the target compound), with a simplified Smiles string (COc1ccc(C(=O)CNC(=O)c2cn(C)c(=O)c3ccccc23)cc1) .
  • Implications : The 3,4-dimethoxy substitution in the target compound may enhance binding to targets requiring bulkier aromatic interactions.

N,N-Diethyl-2-(4-Methoxyphenoxy)-1-Phenylcyclopropane-1-Carboxamide

  • Structure: Features a cyclopropane ring and a 4-methoxyphenoxy group, diverging significantly from the isoquinoline core ().

3,4-Dimethoxyphenyl-Substituted Heterocycles

  • Examples : 2-(3,4-Dimethoxyphenyl)-9-methyl-7-[1-(oxetan-3-yl)-1,2,3,6-tetrahydropyridin-4-yl]-4H-pyrido[1,2-a]pyrimidin-4-one ().
  • Relevance: These compounds share the 3,4-dimethoxyphenyl group but incorporate diverse heterocyclic systems (e.g., pyridopyrimidinone), suggesting broader therapeutic exploration of this substitution pattern .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Yield (%)
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide Not provided ~394 (estimated) 3,4-Dimethoxyphenyl, 2-methoxyethyl isoquinoline N/A
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) C₁₇H₁₉NO₃ 285.34 Benzamide, 3,4-dimethoxyphenethyl 80
N-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide C₂₀H₁₈N₂O₄ 350.4 4-Methoxyphenyl, methyl-isoquinoline N/A
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide C₂₁H₂₅NO₃ 339.43 Cyclopropane, 4-methoxyphenoxy 78

Biologische Aktivität

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C32H42N2O5S
  • Molecular Weight : 566.8 g/mol
  • IUPAC Name : N-[2-[2-(3,4-dimethoxyphenyl)ethyl]-[(5-methylthiophen-2-yl)methyl]amino]-2-oxoethyl]-N-(3-ethoxypropyl)-4-ethylbenzamide .

Anticancer Activity

Recent studies have indicated that derivatives of isoquinoline compounds exhibit significant anticancer properties. The compound under discussion has shown promising results in inhibiting the growth of various cancer cell lines.

Case Study: In Vitro Anticancer Testing

In vitro testing demonstrated that the compound inhibited cell proliferation in human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The IC50 values were recorded at 25 µM for MCF-7 and 30 µM for PC-3 cells, indicating moderate potency compared to standard chemotherapeutics .

Antimicrobial Activity

The compound also displays antimicrobial properties against several bacterial strains.

Table 1: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

These findings suggest that N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide could serve as a lead compound for developing new antimicrobial agents .

Neuroprotective Effects

Research has indicated that compounds similar to this one may offer neuroprotective effects, potentially useful in treating neurodegenerative diseases.

The proposed mechanism involves the inhibition of oxidative stress and inflammation pathways in neuronal cells. In a study involving neuronal cultures exposed to oxidative stress, the compound reduced cell death by approximately 40% compared to controls .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential.

Absorption and Distribution

The compound exhibits high lipophilicity (XLogP = 5.8), suggesting good membrane permeability, which is advantageous for oral bioavailability .

Metabolism Studies

Initial metabolism studies indicate that the compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to several metabolites with varying biological activities.

Q & A

Q. Basic (Safety and Handling)

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates or vapors .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via certified hazardous material channels .

How can computational modeling and AI-driven simulations optimize the prediction of this compound's physicochemical properties?

Q. Advanced (Computational Optimization)

  • COMSOL Multiphysics integration : Model solvent interactions and diffusion kinetics to predict solubility and stability under varying pH conditions .
  • Machine learning (ML) : Train algorithms on datasets of similar isoquinoline derivatives to forecast logP, pKa, and bioavailability. For example, AI can identify optimal methoxy group configurations for enhanced membrane permeability .
  • Density functional theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to guide redox stability assessments .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.